molecular formula C4H9N3 B14096723 Cyclopropanecarboximidic acid,Hydrazide

Cyclopropanecarboximidic acid,Hydrazide

Cat. No.: B14096723
M. Wt: 99.13 g/mol
InChI Key: NRNOONVPBHULFC-UHFFFAOYSA-N
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Description

Cyclopropanecarboximidic acid, hydrazide is a chemical compound with the molecular formula C4H9N3 It is known for its unique structure, which includes a cyclopropane ring attached to a carboximidic acid hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboximidic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Cyclopropanecarboxylic acid+HydrazineCyclopropanecarboximidic acid, hydrazide\text{Cyclopropanecarboxylic acid} + \text{Hydrazine} \rightarrow \text{Cyclopropanecarboximidic acid, hydrazide} Cyclopropanecarboxylic acid+Hydrazine→Cyclopropanecarboximidic acid, hydrazide

Industrial Production Methods: Industrial production of cyclopropanecarboximidic acid, hydrazide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboximidic acid, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group into amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted hydrazides

Scientific Research Applications

Cyclopropanecarboximidic acid, hydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropanecarboximidic acid, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Cyclopropanecarboximidic acid, hydrazide can be compared with other similar compounds, such as:

    Isonicotinic acid hydrazide: Used as an antitubercular agent.

    Acetohydrazide: Known for its applications in organic synthesis.

    Benzohydrazide: Used in the synthesis of various heterocyclic compounds.

Uniqueness: Cyclopropanecarboximidic acid, hydrazide is unique due to its cyclopropane ring, which imparts strain and reactivity to the molecule

Properties

IUPAC Name

N'-aminocyclopropanecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-4(7-6)3-1-2-3/h3H,1-2,6H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNOONVPBHULFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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